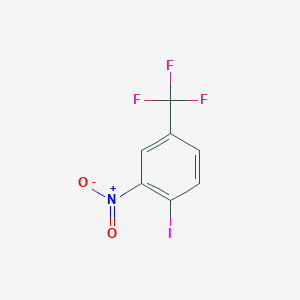

1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-iodo-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDKWMAVWQNYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561061 | |

| Record name | 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-97-5 | |

| Record name | 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-nitro-4-(trifluoromethyl)benzene, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves a two-step process commencing with the synthesis of the key intermediate, 2-nitro-4-(trifluoromethyl)aniline, followed by its conversion to the target molecule via a Sandmeyer-type reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction and Strategic Overview

This compound is an aromatic compound featuring three distinct functional groups that impart unique reactivity and utility in organic synthesis. The presence of an iodine atom facilitates various cross-coupling reactions, the nitro group is a versatile precursor for an amino group and can direct aromatic substitution, and the trifluoromethyl group is known to enhance metabolic stability and lipophilicity in pharmaceutical candidates.[1]

The synthesis of this molecule is most effectively approached through a retrosynthetic analysis that identifies 2-nitro-4-(trifluoromethyl)aniline as the immediate precursor. This aniline can then be converted to the target iodo-compound via a well-established Sandmeyer reaction.[2][3] The aniline precursor itself can be synthesized from commercially available starting materials.

dot digraph "retrosynthesis" { rankdir=RL; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption="Retrosynthetic analysis of the target molecule.";

Synthesis of the Precursor: 2-Nitro-4-(trifluoromethyl)aniline

The synthesis of the requisite starting material, 2-nitro-4-(trifluoromethyl)aniline, is achieved through the nucleophilic aromatic substitution of a chlorine atom on 4-chloro-3-nitrobenzotrifluoride with ammonia.[4]

Reaction Scheme:

-

Starting Material: 4-Chloro-3-nitrobenzotrifluoride

-

Reagent: Aqueous Ammonia

-

Product: 2-Nitro-4-(trifluoromethyl)aniline

The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chloride by ammonia. This reaction is typically carried out at elevated temperatures and pressures in an autoclave to facilitate the reaction with aqueous ammonia.[4]

Causality Behind Experimental Choices:

-

Excess Aqueous Ammonia: A large excess of ammonia is used to ensure the reaction goes to completion and to minimize the formation of diarylamine byproducts.

-

Elevated Temperature (80-150°C): The carbon-chlorine bond in an aromatic ring is strong; therefore, significant thermal energy is required to overcome the activation energy for the nucleophilic aromatic substitution.[4]

-

Autoclave (Pressure Vessel): The use of a sealed reactor is necessary to reach the required temperatures above the boiling point of the aqueous ammonia solution and to contain the resulting pressure.

Core Synthesis: this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[2][3] For the synthesis of aryl iodides, a copper catalyst is generally not required, as iodide itself is a sufficiently strong nucleophile to react with the diazonium salt.[5]

The process can be divided into two critical stages:

Stage 1: Diazotization of 2-Nitro-4-(trifluoromethyl)aniline

In this step, the primary amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid.[6]

dot digraph "diazotization" { rankdir=LR; node [shape=plaintext];

} caption="Diazotization of the precursor amine.";

This reaction is highly exothermic and must be performed at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing prematurely.[7][8]

Stage 2: Iodination of the Diazonium Salt

The freshly prepared diazonium salt solution is then treated with a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as nitrogen gas drives the reaction forward.[5]

dot digraph "iodination" { rankdir=LR; node [shape=plaintext];

} caption="Iodination of the diazonium salt.";

Mechanism of the Sandmeyer-type Iodination:

The reaction proceeds through the formation of an aryl radical, initiated by electron transfer, followed by reaction with iodide and the loss of dinitrogen gas.[3]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the researcher. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (example) |

| 2-Nitro-4-(trifluoromethyl)aniline | 206.12 | 10.3 g | 0.05 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 10 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.6 g | 0.052 |

| Potassium Iodide (KI) | 166.00 | 9.1 g | 0.055 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Thiosulfate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Preparation of the Diazonium Salt Solution: a. In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 10.3 g (0.05 mol) of 2-nitro-4-(trifluoromethyl)aniline and 50 mL of deionized water. b. Cool the flask in an ice-salt bath to 0°C. c. Slowly add 10 mL of concentrated sulfuric acid while maintaining the temperature below 10°C. Stir until a fine suspension of the amine salt is formed. d. In a separate beaker, dissolve 3.6 g (0.052 mol) of sodium nitrite in 15 mL of deionized water and cool the solution to 0°C. e. Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a slight color change. f. After the addition is complete, stir the mixture for an additional 15 minutes at 0-5°C.

-

Iodination Reaction: a. In a 500 mL beaker, dissolve 9.1 g (0.055 mol) of potassium iodide in 50 mL of deionized water. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Vigorous evolution of nitrogen gas will occur. c. After the initial effervescence subsides, allow the mixture to warm to room temperature and stir for 1 hour. d. A dark, oily solid will precipitate.

-

Work-up and Purification: a. Collect the crude product by vacuum filtration. b. Transfer the solid to a separatory funnel with 100 mL of diethyl ether. c. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium thiosulfate solution (to remove any residual iodine), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. e. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions

-

Diazonium Salts: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[9] NEVER attempt to isolate the diazonium salt intermediate. Always use it as a solution at low temperatures.[7]

-

Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite and potassium iodide are toxic. Handle all chemicals with appropriate gloves and eye protection.

-

Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.[7]

-

Temperature Control: Strict temperature control during the diazotization step is critical to prevent uncontrolled decomposition of the diazonium salt.[10]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. While specific spectral data is not provided in the search results, typical characterization methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.[11]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitro group).

-

Melting Point Analysis: To assess the purity of the solid product.

Troubleshooting

-

Low Yield:

-

Poor Diazotization: Ensure the temperature was maintained below 5°C during the addition of sodium nitrite.

-

Premature Decomposition: The diazonium salt solution should be used immediately after preparation.

-

-

Product Contamination (dark color):

-

Side Reactions: Overheating during diazotization can lead to the formation of phenolic byproducts and azo-coupling products.

-

Residual Iodine: Ensure thorough washing with sodium thiosulfate solution.

-

References

[12] Grokipedia. Sandmeyer reaction. [7] Chen, J. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 122(1), 29-36. [6] sathee jee. Chemistry Diazotization Reaction. [10] Bon, R. S., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6946-6950. [9] ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. [5] Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [2] Wikipedia. (n.d.). Sandmeyer reaction. [1] ChemicalBook. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. [3] BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [13] GeeksforGeeks. (2025). Sandmeyer Reaction. [4] Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. [8] YouTube. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. [14] American Chemical Society. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [15] L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [16] YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [17] National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [18] American Chemical Society. (n.d.). Supporting Information. [19] Guidechem. (n.d.). How to Prepare 4-Nitro-3-trifluoromethyl Aniline? [20] Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. [11] PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. [21] Guidechem. (n.d.). How to synthesize and app 4-chloro-3-nitrobenzotrifluoride. [22] Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines. [23] ChemicalBook. (n.d.). 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum. Sigma-Aldrich. (n.d.). 1-iodo-4-nitro-2-(trifluoromethyl)benzene AldrichCPR. [24] NIST. (n.d.). Benzene, 1-iodo-4-nitro-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | C7H3F3INO2 | CID 19261778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. m.youtube.com [m.youtube.com]

- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. guidechem.com [guidechem.com]

- 20. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 21. guidechem.com [guidechem.com]

- 22. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 23. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum [chemicalbook.com]

- 24. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

1-Iodo-2-nitro-4-(trifluoromethyl)benzene, identified by the CAS Number 400-97-5 , is a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry.[1][2][3][4] Its unique trifunctional substitution pattern—featuring an iodine atom, a nitro group, and a trifluoromethyl group—renders it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these groups offers multiple reaction handles, allowing for sequential and diverse chemical transformations.

The presence of the trifluoromethyl (-CF3) group, a common motif in modern pharmaceuticals, enhances metabolic stability and lipophilicity of target molecules. The nitro (-NO2) group is a strong electron-withdrawing group that activates the benzene ring for certain reactions and can be readily converted into other functional groups, most notably an amine. The iodine atom serves as an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important chemical building block.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | 1-Iodo-2-nitrobenzene |

| CAS Number | 400-97-5[1] | 400-75-9[5] | 609-73-4[6] |

| Molecular Formula | C₇H₃F₃INO₂[1] | C₇H₃F₃INO₂[5] | C₆H₄INO₂[6] |

| Molecular Weight | 317.00 g/mol [1] | 317.00 g/mol [7] | 249.01 g/mol [6] |

| Appearance | Solid (predicted) | Not specified | Solid[6] |

| Boiling Point | 261 °C (predicted)[2] | Not specified | 288 - 289 °C[6] |

| Melting Point | Not specified | Not specified | 49 - 51 °C[6] |

Spectroscopic Data Insights:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts would be influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, likely pushing the signals downfield.

-

¹³C NMR: The carbon NMR spectrum would display seven signals, one for each carbon atom. The carbon attached to the iodine would be at a relatively high field, while the carbons bonded to the nitro and trifluoromethyl groups, as well as the ipso-carbon of the nitro group, would be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-F stretching of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region), and C-I stretching.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak at m/z = 317, with characteristic fragmentation patterns involving the loss of the nitro group, iodine, and trifluoromethyl fragments.

Synthesis and Reaction Mechanisms

The synthesis of this compound is not widely documented in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, likely starting from a commercially available substituted aniline. A common method for introducing an iodine atom onto an aromatic ring is through a Sandmeyer-type reaction.

Proposed Synthetic Pathway:

A likely precursor for the synthesis is 2-amino-5-(trifluoromethyl)nitrobenzene. The synthesis would proceed via diazotization of the amino group, followed by substitution with iodide.

Caption: General scheme for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon bonds, which is a cornerstone of modern drug discovery and materials science. For instance, a Suzuki coupling with a boronic acid derivative would yield a biaryl compound, a common structural motif in bioactive molecules.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl). [8][9]This transformation is particularly valuable as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho, para-directing amino group, which can then be used for further functionalization, such as amide bond formation or another round of electrophilic aromatic substitution.

Experimental Protocol: A General Procedure for Suzuki Cross-Coupling

While a specific protocol for this compound is not available, the following represents a general, robust procedure for a Suzuki cross-coupling reaction with an arylboronic acid, which should be adaptable with appropriate optimization.

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene/Water (4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the hazards can be inferred from its functional groups and data for similar compounds. The compound should be handled with caution by trained personnel in a well-ventilated chemical fume hood.

Potential Hazards (inferred from analogues):

-

Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled. [10]* Irritation: May cause skin, eye, and respiratory tract irritation. [10]* Environmental Hazards: Potentially toxic to aquatic organisms.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

Use in a properly functioning chemical fume hood

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a rich platform for the construction of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific isomer is limited, its reactivity can be reliably predicted, allowing for its effective use in a variety of chemical transformations. As with all research chemicals, it should be handled with appropriate safety precautions.

References

-

Chemical Label. (n.d.). 1-iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene.

-

Allfluoro. (n.d.). This compound. Retrieved from [Link]

- Supporting Information. (n.d.). General procedure for the trifluoromethylation of arenes.

-

ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-iodo-4-nitro-. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Retrieved from [Link]

-

Dr. Brian Harkins. (2025). Versatile 1-iodo-4-nitro-2-(trifluoromethyl)benzene Collection. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Iodo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-iodo-2-(trifluoromethyl)-. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

-

Tradeindia. (n.d.). 4-iodo-1-nitro-2-(trifluoromethyl) Benzene Application: Pharmaceutical Industry. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Clutch Prep. (2015, February 23). Reduction of Nitro Groups. YouTube. Retrieved from [Link]

Sources

- 1. This compound | 400-97-5 [sigmaaldrich.com]

- 2. 4-IODO-3-NITROBENZOTRIFLUORIDE CAS#: 400-97-5 [m.chemicalbook.com]

- 3. 4-Iodo-3-nitro-1-(trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]

- 4. This compound,400-97-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 5. CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene [cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | C7H3F3INO2 | CID 19261778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 10. chemical-label.com [chemical-label.com]

A Comprehensive Technical Guide to the Physical Properties of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—featuring an iodine atom, a nitro group, and a trifluoromethyl group—imparts a distinct combination of reactivity, lipophilicity, and electronic properties. These characteristics make it a valuable building block for the synthesis of complex pharmaceutical intermediates and novel chemical entities. The interplay between the electron-withdrawing nature of the nitro and trifluoromethyl groups and the reactivity of the carbon-iodine bond governs its utility in advanced synthetic applications, particularly in cross-coupling reactions.

This guide provides a detailed examination of the physical properties of this compound. As experimentally determined data for this specific isomer (CAS No. 400-97-5) is not extensively documented in public literature, this document synthesizes confirmed identifiers with predicted characteristics based on its isomeric relatives and foundational chemical principles. We will explore its chemical identity, spectroscopic characteristics, and the validated experimental protocols required for their determination, offering field-proven insights into the causality behind these analytical choices.

Section 1: Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical research. The following identifiers and structural representations define this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 400-97-5 | [1] |

| Molecular Formula | C₇H₃F₃INO₂ | [1] |

| Molecular Weight | 317.00 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1)I)[O-])C(F)(F)F | N/A |

| InChI Key | FQLMAWNSXVSQSI-UHFFFAOYSA-N | N/A |

Note: Data for the related isomer, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9), is more prevalent and should not be confused with the subject of this guide.[2][3]

Section 2: Core Physical Properties

The physical state, solubility, and thermal properties of a compound are critical for its handling, reaction setup, and purification. While specific experimental values for this isomer are sparsely reported, the table below outlines the key properties and the basis for their estimation.

| Property | Value / Expected Value | Justification & Experimental Insight |

| Physical Appearance | Expected: Yellowish solid at room temperature. | The presence of the nitro group often imparts a yellow color to aromatic compounds. Its relatively high molecular weight and planar structure suggest a solid state at standard temperature and pressure. |

| Melting Point | Not reported. Requires experimental determination. | Isomeric compounds like 1-Iodo-4-nitrobenzene have a high melting point (171-173 °C), suggesting this compound will also have a relatively high melting point due to strong intermolecular forces.[4] |

| Boiling Point | Not reported. Requires experimental determination. | Expected to be high (>250 °C), likely with decomposition. Vacuum distillation would be necessary for purification. The related compound 1-Iodo-4-(trifluoromethyl)benzene boils at 183-185 °C.[5] The addition of a nitro group would significantly increase the boiling point. |

| Solubility | Expected: Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | The large, nonpolar iodinated and trifluoromethylated benzene core dominates the molecule's character, making it hydrophobic. The trifluoromethyl group enhances lipophilicity.[3][6] |

| Density | Not reported. Requires experimental determination. | Expected to be high (>1.8 g/cm³). Halogenated and nitrated aromatic compounds are significantly denser than water. For comparison, the density of 1-Iodo-4-(trifluoromethyl)benzene is ~1.85 g/cm³.[5][7] |

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below are the predicted spectroscopic signatures for this compound based on its functional groups.

Infrared (IR) Spectroscopy

An IR spectrum reveals the functional groups present through their characteristic vibrational frequencies.

-

Aromatic C-H Stretch: A weak to medium band is expected around 3030-3100 cm⁻¹.[8]

-

NO₂ Asymmetric & Symmetric Stretch: Two strong, characteristic absorptions are predicted. The asymmetric stretch typically appears in the 1510–1600 cm⁻¹ region, while the symmetric stretch is found between 1325–1385 cm⁻¹.[9] These are definitive indicators of the nitro group.

-

C-F Stretches: Strong, complex bands are expected in the 1100-1350 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.

-

Aromatic C=C Bending: Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ range.[8]

-

C-H Out-of-Plane Bending: A strong absorption in the 690-900 cm⁻¹ range will be indicative of the aromatic substitution pattern.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The aromatic region (δ 7.5-8.5 ppm) will show three distinct signals corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling constants (J-values) will be influenced by the electronic effects of the three substituents. The proton ortho to the nitro group is expected to be the most downfield (highest ppm).

-

¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

-

¹³C NMR: Seven distinct signals are predicted: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bonded to iodine and the nitro group will also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural fragments.

-

Molecular Ion Peak (M⁺): The primary peak expected would correspond to the molecular weight of the compound, 317.00 g/mol .

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will result in a distinct M⁺ peak without a significant M+2 satellite peak from halogen isotopes like Cl or Br.

-

Fragmentation: Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da) and potentially the iodine atom (-I, 127 Da).

Section 4: Experimental Protocols for Physical Property Determination

The following protocols describe robust, self-validating methods for determining the core physical properties of a novel or sparsely characterized solid compound like this compound.

Protocol 4.1: Melting Point Determination (Capillary Method)

-

Causality: The melting point is a highly sensitive indicator of purity. A sharp melting range (typically <1°C) indicates a pure substance, while a broad and depressed range suggests the presence of impurities. This protocol uses a calibrated digital apparatus for precision.

-

Methodology:

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the dry crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): Set a rapid heating rate (~10-20 °C/min) to quickly find an approximate melting range.

-

Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step. Set the heating ramp rate to a slow 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

-

Validation: Repeat the measurement twice. Consistent results validate the finding.

-

Protocol 4.2: Acquiring an Infrared Spectrum (ATR-FTIR)

-

Causality: Attenuated Total Reflectance (ATR) is a rapid, non-destructive technique for analyzing solid samples without requiring sample preparation (like KBr pellets). It provides a definitive fingerprint of the compound's functional groups.

-

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial as it subtracts the absorbance of ambient CO₂ and water vapor, ensuring data integrity.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the apparatus's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum (transmittance vs. wavenumber) should be baseline-corrected if necessary.

-

Peak Identification: Label the significant peaks and assign them to their corresponding functional groups (e.g., NO₂, C-F, aromatic C-H).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

-

Section 5: Visualization & Logical Relationships

Visualizing workflows and conceptual relationships is key to understanding the characterization process.

Diagram 5.1: Workflow for Physical Property Characterization

Caption: Logical workflow for the systematic characterization of a solid organic compound.

Diagram 5.2: Structure-Spectra Correlation

Caption: Relationship between functional groups and their expected spectroscopic signals.

Section 6: Safety, Handling, and Stability

Given its structure as a halogenated nitroaromatic compound, this compound must be handled with appropriate care. Safety data for the closely related isomer (CAS 400-75-9) provides a strong basis for handling procedures.

-

GHS Hazard Statements:

-

Handling Precautions:

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and dark place.[7]

-

The compound is expected to be stable under normal storage conditions.

-

Keep away from strong oxidizing agents and bases.

-

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. While comprehensive experimental data on its physical properties remains to be fully published, this guide has established its confirmed chemical identity and provided a robust framework for its characterization. Through the application of standardized experimental protocols for determining melting point and acquiring spectroscopic data, researchers can confidently verify the identity, purity, and properties of this compound. The predicted spectroscopic signatures, combined with a thorough understanding of its handling requirements, provide the necessary foundation for its safe and effective use in drug discovery and materials science.

References

- Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Supporting Information for scientific article. (n.d.).

- Chemical label for 1-iodo-4-nitro-2-(trifluoromethyl)benzene. (n.d.).

-

PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Supporting Information for scientific article. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Benzene, 1-iodo-2-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1). Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-2-nitro-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Allfluoro Pharmaceutical Co. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

IndiaMART. (n.d.). Chemical Grade 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene, 98%, For Pharma Application. Retrieved January 12, 2026, from [Link]

-

Singh, S. J., et al. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. Journal of Molecular Structure, 1058, 249-261. Retrieved January 12, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved January 12, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Iodo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Iodo-4-(trifluoromethoxy)benzene - Optional[ATR-IR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound,400-97-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | C7H3F3INO2 | CID 19261778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene [cymitquimica.com]

- 4. 1-Iodo-4-nitrobenzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. CAS 16499-53-9: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. chemical-label.com [chemical-label.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

Introduction: A Versatile Trifluoromethylated Building Block

An In-Depth Technical Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis. Its strategic arrangement of three distinct functional groups—an iodine atom, a nitro group, and a trifluoromethyl group—on a benzene scaffold imparts a unique and powerful reactivity profile. The trifluoromethyl group is a highly sought-after moiety in modern drug discovery, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The presence of both an excellent leaving group (iodine) and a potent electron-withdrawing group (nitro) makes this molecule an ideal substrate for a variety of transformations, including cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its properties, synthesis, key chemical transformations, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.[1][3]

Chemical Identity and Physicochemical Properties

The unambiguous identification and understanding of a compound's physical properties are paramount for its effective use in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Iodo-5-nitrobenzotrifluoride, 4-Iodo-3-(trifluoromethyl)nitrobenzene | [1][4][5] |

| CAS Number | 400-75-9 | [1][3][4][5] |

| Molecular Formula | C₇H₃F₃INO₂ | [1][3][4][5] |

| Molecular Weight | 317.00 g/mol | [3][4] |

| Appearance | Data not specified; typically a solid or oil | |

| Storage | Store in a dark place, under an inert atmosphere, at room temperature. | [3] |

Proposed Synthesis Pathway

While multiple synthetic routes can be envisioned, a logical and efficient pathway to this compound involves the direct nitration of a commercially available precursor, 4-iodo-1-(trifluoromethyl)benzene. The trifluoromethyl group is a meta-director, while the iodine is an ortho-para director. Due to the strong deactivating nature of the CF₃ group, nitration is expected to occur ortho to the iodine atom.

Caption: Proposed synthesis of the title compound via electrophilic nitration.

Experimental Protocol: Nitration of 4-Iodo-1-(trifluoromethyl)benzene

-

Rationale: This protocol employs a standard nitrating mixture (HNO₃/H₂SO₄). The reaction is initiated at a low temperature (0°C) to control the exothermic reaction and minimize the formation of byproducts. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄, 2.0 equiv.) in a round-bottom flask cooled to 0°C in an ice bath, slowly add 4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.).

-

Add a solution of fuming nitric acid (HNO₃, 1.1 equiv.) in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

Chemical Reactivity and Key Transformations

The utility of this compound stems from its capacity to undergo a range of selective chemical transformations at its three functional handles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is highly susceptible to oxidative addition to a Palladium(0) complex, making it an excellent substrate for cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organohalide with an organoboron compound, is a cornerstone of modern synthesis.[6]

-

Causality: The reaction is driven by the formation of a stable Pd(0) catalyst which undergoes oxidative addition into the C-I bond. A base is required to activate the boronic acid, facilitating the transmetalation step. Reductive elimination from the resulting Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

General Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl or alkyl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Add a suitable solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Heat the mixture to reflux (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the combined organic layers.

-

Purify the residue by column chromatography to isolate the biaryl product.

-

Nucleophilic Aromatic Substitution (SₙAr)

The benzene ring in this molecule is highly electron-deficient due to the powerful withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1][2] This electronic feature makes the ring susceptible to attack by nucleophiles, facilitating a nucleophilic aromatic substitution (SₙAr) reaction.[7] The iodine atom, being a good leaving group, is readily displaced.

-

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the iodine (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (iodide) is expelled, restoring the aromaticity of the ring.[7][9]

-

General Protocol:

-

Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

-

Add the nucleophile (e.g., an alcohol, amine, or thiol, 1.1-2.0 equiv.) and a suitable base (e.g., K₂CO₃, NaH, or Et₃N) if the nucleophile is not already anionic.

-

Heat the reaction mixture (temperatures can range from room temperature to >100°C depending on the nucleophile's reactivity).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup and extraction.

-

Purify the product by column chromatography or recrystallization.

-

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine (aniline), a transformation of immense synthetic value. The resulting aniline is a versatile precursor for the synthesis of amides, sulfonamides, heterocycles, and diazonium salts.

-

Reagent Selection: A variety of reducing agents can accomplish this transformation.[10]

-

Metals in Acid: Tin(II) chloride (SnCl₂) in HCl or iron (Fe) powder in acetic acid are classic, reliable methods that are tolerant of many other functional groups.[11][12]

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method.[11] However, care must be taken as catalytic hydrogenation can also cause dehalogenation (removal of the iodine). Raney Nickel is often preferred over Pd/C to minimize dehalogenation of aryl iodides.[11]

-

-

Experimental Protocol (Using SnCl₂):

-

Suspend this compound (1.0 equiv.) in a solvent such as ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 equiv.) in concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux (around 70-80°C) and stir for several hours until the reaction is complete.

-

Cool the reaction to room temperature and carefully basify the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 8. This neutralizes the acid and precipitates tin salts.

-

Extract the resulting slurry with an organic solvent.

-

Filter the mixture if necessary to remove inorganic salts.

-

Wash, dry, and concentrate the organic extracts to yield 2-iodo-4-(trifluoromethyl)aniline.

-

Applications in Drug Development and Agrochemicals

This compound is not an end-product but a valuable building block. Its derivatives are key components in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][3][13][14]

-

Pharmaceuticals: The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug's pharmacokinetic profile. The aniline derivative obtained after nitro reduction is a common starting point for building heterocyclic scaffolds found in many active pharmaceutical ingredients (APIs).

-

Agrochemicals: The enhanced stability and lipophilicity imparted by the trifluoromethyl group are also advantageous in the design of potent and environmentally stable pesticides and herbicides.[13]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[15]

-

Handling Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials, preferably under an inert atmosphere.[3]

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined reactivity allows for the sequential and selective manipulation of its functional groups, providing a reliable entry point into complex molecular architectures. The ability to perform C-C bond formation via cross-coupling, C-N, C-O, or C-S bond formation via SₙAr, and facile conversion to the versatile aniline derivative makes it an indispensable tool for medicinal and materials chemists aiming to leverage the unique benefits of trifluoromethyl substitution.

References

- CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Chemical Spider.

- CAS 354-36-9: 2,2,2-trifluoroacetyl iodide. Chemsrc.

- Cas 354-36-9, Acetyl iodide, trifluoro-. LookChem.

- Buy Acetyl iodide, trifluoro- | 354-36-9. Smolecule.

- 400-75-9 Benzene, 1-iodo-4-nitro-2-(trifluoromethyl)-. ChemNet.

- Acetyl iodide, trifluoro- (354-36-9) for sale. Vulcanchem.

- Chemical label 1-iodo-4-nitro-2-(trifluoromethyl)benzene. GHS.

- 2,2,2-trifluoroacetyl iodide 354-36-9 wiki. Guidechem.

- 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | C7H3F3INO2 | CID 19261778. PubChem.

- Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID. PubChem.

- Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD.

- MSDS of 1-Iodo-4-(trifluoromethoxy)benzene. BOC Sciences.

- 1-iodo-4-nitro-2-(trifluoromethyl)benzene AldrichCPR. Sigma-Aldrich.

- Versatile 1-iodo-4-nitro-2-(trifluoromethyl)benzene Collection. Dr. Brian Harkins.

- Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?

- Reduction of nitro compounds. Wikipedia.

- Nucleophilic arom

- SAFETY D

- 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum. ChemicalBook.

- 400-75-9 Benzene,1-iodo-4-nitro-2-(trifluoromethyl)-. CAS.

- SAFETY D

- SAFETY D

- Process for the synthesis of organic compounds.

- This compound. Allfluoro pharmaceutical co .ltd.

- Nucleophilic Arom

- Nitro Reduction - Common Conditions.

- Benzene, 1-iodo-4-nitro-. NIST WebBook.

- 2-Iodo-1-nitro-4-(trifluoromethyl)benzene. Benchchem.

- Suzuki Coupling. Organic Chemistry Portal.

- Nucleophilic Arom

- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.

- Reduction of Nitro Compounds, Through different Reaction Conditions (Combin

- Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange.

- Reduction of Nitro Groups. YouTube.

- Benzene, 1-iodo-4-nitro-. NIST WebBook.

- organic chemistry reaction #13 - reduction of nitro group to amine. YouTube.

- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor

- 4-iodo-1-nitro-2-(trifluoromethyl)

- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl

- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu

Sources

- 1. CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. drbrianharkins.com [drbrianharkins.com]

- 4. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | C7H3F3INO2 | CID 19261778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-iodo-4-nitro-2-(trifluoromethyl)- | 400-75-9 [chemnet.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. nbinno.com [nbinno.com]

- 14. 4-iodo-1-nitro-2-(trifluoromethyl) Benzene Application: Pharmaceutical Industry at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 15. chemical-label.com [chemical-label.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.cn [capotchem.cn]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Key Synthetic Building Block

1-Iodo-2-nitro-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an iodine atom, a nitro group, and a trifluoromethyl group, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The presence of the trifluoromethyl moiety, in particular, is a sought-after feature in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, with a focus on its utility in the development of novel therapeutics.

IUPAC Nomenclature and Chemical Identity

The correct IUPAC name for the compound with CAS number 400-97-5 is This compound . It is also commonly referred to by its synonym, 4-Iodo-3-nitrobenzotrifluoride. It is crucial to distinguish this isomer from its structural relatives, such as 1-iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9), as the differing positions of the functional groups lead to distinct chemical reactivity and potential applications.

Chemical Structure and Properties

The molecular structure of this compound is depicted below. The strategic placement of the electron-withdrawing nitro and trifluoromethyl groups, ortho and para to the iodine atom respectively, significantly influences the electronic properties of the benzene ring, making it a valuable substrate for various chemical transformations.

Figure 1: Chemical structure of this compound.

| Property | Value | Source |

| CAS Number | 400-97-5 | [1] |

| Molecular Formula | C₇H₃F₃INO₂ | [1] |

| Molecular Weight | 317.00 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | |

| Boiling Point | 261 °C | [2] |

Synthesis of this compound

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in the literature, its synthesis can be conceptually approached through multi-step sequences involving standard aromatic functionalization reactions. A plausible synthetic route could involve the iodination of a suitable nitro-trifluoromethylbenzene precursor. The directing effects of the existing substituents are critical in achieving the desired regioselectivity. The trifluoromethyl group is a meta-director, while the nitro group is also a meta-director. Therefore, a carefully planned synthetic strategy is required.

A potential, though not explicitly documented, synthetic pathway could start from 3-nitrobenzotrifluoride. Iodination of this substrate would need to be carefully controlled to achieve the desired isomer.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its three functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aryl iodide towards a range of important chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a key reactive site, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals. The electron-deficient nature of the aromatic ring in this compound is expected to facilitate the oxidative addition step in the catalytic cycle.

Figure 2: Generalized scheme for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. Coupling this compound with various primary or secondary amines can generate valuable intermediates for drug discovery. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.[3]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic aromatic substitution (SNAr). While the iodine is a good leaving group, other positions on the ring may also be susceptible to nucleophilic attack under specific conditions.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4][5] this compound serves as a valuable scaffold for introducing this important moiety into more complex molecules.

The nitro group can be readily reduced to an amine, which then acts as a versatile handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic rings. This two-step functionalization (cross-coupling followed by nitro reduction) provides a powerful strategy for generating diverse libraries of compounds for biological screening. Although specific examples of marketed drugs derived directly from this starting material are not readily found in the public domain, its potential as a key intermediate in the synthesis of pharmacologically active compounds is clear.[6][7] Fluorinated nitroaromatic compounds, in general, are recognized as important building blocks in the synthesis of various pharmaceuticals.[6]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While a specific, validated protocol for this exact substrate is not available, the following general procedure for a Suzuki-Miyaura coupling of an aryl iodide can be used as a starting point for optimization.

Objective: To synthesize a 3-aryl-2-nitro-4-(trifluoromethyl)benzene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Add the degassed solvent to the vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

-

Equivalents of Reagents: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl iodide.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many halogenated nitroaromatic compounds, it is expected to be toxic and an irritant.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

-

Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

Figure 3: A workflow for the safe handling of this compound.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its trifluoromethyl group makes it particularly attractive for applications in medicinal chemistry. The presence of a reactive iodine atom allows for the facile introduction of this scaffold into more complex molecules via robust and versatile cross-coupling methodologies. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, will enable researchers to effectively utilize this compound in the discovery and development of novel chemical entities.

References

Click to expand

-

[Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][9]-Fused Indole Heterocycles. NIH.]([Link])

Sources

- 1. fishersci.fi [fishersci.fi]

- 2. nbinno.com [nbinno.com]

- 3. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. This compound,400-97-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | C7H3F3INO2 | CID 19261778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly within pharmaceutical and agrochemical research. Among the myriad of building blocks available to the discerning chemist, polysubstituted benzenes offer a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene , a versatile intermediate whose unique constellation of functional groups renders it a valuable tool in the synthesis of novel chemical entities. Herein, we delve into its fundamental properties, spectral characterization, and its pivotal role in advanced organic synthesis, supported by field-proven insights and detailed experimental protocols.

Chemical Identity and Synonyms

This compound is a polysubstituted aromatic compound featuring an iodine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring. This specific arrangement of substituents dictates its reactivity and utility in organic synthesis.

Systematic Name: Benzene, 1-iodo-2-nitro-4-(trifluoromethyl)-

CAS Number: 400-97-5[1]

This compound is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Common Synonyms:

-

4-Iodo-3-nitrobenzotrifluoride[1]

-

2-Nitro-4-(trifluoromethyl)iodobenzene

-

4-Iodo-1-nitro-2-(trifluoromethyl)benzene[2]

The structural arrangement of the substituents gives rise to a unique electronic environment on the aromatic ring, which is key to its chemical behavior.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a chemical is paramount for its effective use in synthesis and for the unambiguous characterization of its reaction products.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃INO₂ | [1] |

| Molecular Weight | 317.00 g/mol | [3] |

| Appearance | Light yellow to yellow solid | |

| Boiling Point | 261 °C | |

| Density | 2.02 g/cm³ | |

| Flash Point | 112 °C |

Spectroscopic Characterization

While a complete set of publicly available, high-resolution spectra for this compound is not readily found in a single, citable source, data for structurally similar compounds provide a strong basis for predicting its spectral features. The expected NMR and mass spectrometry characteristics are outlined below, with reference to analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the anisotropic effect of the iodine atom. The splitting patterns will be dictated by the coupling between the adjacent protons. For comparison, the related compound 1-iodo-2-nitrobenzene shows aromatic protons in the range of δ 7.2-8.1 ppm[4].

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts significantly affected by the attached substituents. The carbon bearing the iodine atom will be shielded, while the carbons attached to the nitro and trifluoromethyl groups will be deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. For instance, in nitrobenzene, the ipso-carbon to the nitro group appears at δ 148.3 ppm, while other aromatic carbons are in the δ 123-135 ppm range[5].

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 317. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the iodine atom.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching of the trifluoromethyl group will result in strong absorptions in the 1350-1100 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Synthesis of this compound

The synthesis of polysubstituted benzenes often requires a strategic sequence of reactions to achieve the desired substitution pattern due to the directing effects of the substituents. A plausible and commonly employed synthetic route to this compound starts from a commercially available precursor, 4-chloro-3-nitrobenzotrifluoride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the well-established synthesis of iodonitrobenzenes via diazotization-iodination of the corresponding anilines[2].

Materials:

-

4-Amino-3-nitrobenzotrifluoride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt: a. In a flask, carefully add 4-amino-3-nitrobenzotrifluoride to a mixture of concentrated sulfuric acid and water, with cooling to maintain a low temperature. b. Cool the resulting solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

Iodination: a. In a separate, larger beaker, dissolve potassium iodide in water. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition will be accompanied by the evolution of nitrogen gas. c. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: a. Collect the crude product by vacuum filtration. b. Wash the solid with cold water to remove any inorganic salts. c. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in many drug candidates[7].

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, making this compound an ideal substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound[8][9]. This compound can be readily coupled with a wide range of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively.

Caption: Generalized Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes[10][11]. This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives.

Caption: Generalized Heck reaction.

General Protocol for Heck Reaction:

-